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Compound of Interest

Compound Name: tert-Butyl methyl adipate

Cat. No.: B8138605

Comparative Analysis of Adipate Esters via *H
NMR Spectroscopy

A detailed guide to the *H NMR chemical shift assignments for tert-Butyl methyl adipate in
comparison with its structural analogs, dimethyl adipate and diethyl adipate.

This guide provides a comparative analysis of the proton nuclear magnetic resonance (*H
NMR) spectral data for tert-Butyl methyl adipate, dimethyl adipate, and diethyl adipate. The
chemical shift assignments are presented to aid researchers, scientists, and drug development
professionals in the structural elucidation and purity assessment of these compounds.

'H NMR Chemical Shift Assighments

The 'H NMR spectra of adipate esters are characterized by distinct signals corresponding to
the protons of the adipate backbone and the ester functional groups. The chemical
environment of each proton determines its specific chemical shift (d) in parts per million (ppm).
The following table summarizes the experimental and predicted *H NMR chemical shift
assignments for the three adipate esters in deuterated chloroform (CDCIs).
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Proton o Chemical Shift
Compound Structure . Multiplicity
Assignment (8, ppm)
tert-Butyl methyl B ) i
] s a (-C(CHs)3) Singlet ~1.45 (Predicted)

adipate
b (-OCHs3) Singlet ~3.67 (Predicted)
¢ (-CHz2-C=0) Triplet ~2.30 (Predicted)
d (-CH2-CHz- ) )

Multiplet ~1.65 (Predicted)
C=0)
Dimethyl adipate  le. a (-OCHs) Singlet 3.67
b (-CH2-C=0) Triplet 2.33
¢ (-CHz2-CHz- )

Multiplet 1.67
C=0)
Diethyl adipate A a (-O-CH2-CHs) Quartet 4.12
b (-O-CH2-CHs3) Triplet 1.25
¢ (-CHz2-C=0) Triplet 2.29
d (-CH2-CH2- )

Multiplet 1.66
C=0)

Note: The chemical shifts for tert-Butyl methyl adipate are predicted based on analogous

structures and typical chemical shift ranges for tert-butyl and methyl ester groups.

Experimental Protocol: '"H NMR Spectroscopy

The following is a standard protocol for acquiring high-resolution *H NMR spectra of small

organic molecules.

1. Sample Preparation:

» Weigh approximately 5-25 mg of the adipate ester sample.
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Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a
clean, dry vial.

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a
small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

. NMR Data Acquisition:
The *H NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
The instrument is locked onto the deuterium signal of the solvent.
The magnetic field homogeneity is optimized by shimming the spectrometer.
A standard one-pulse sequence is used to acquire the *H NMR spectrum.

Key acquisition parameters to consider include the spectral width, acquisition time, relaxation
delay, and the number of scans. For quantitative measurements, a longer relaxation delay (at
least 5 times the longest T1 relaxation time) is crucial.

. Data Processing:

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-
domain spectrum.

The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.
The baseline of the spectrum is corrected to be flat.

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual
solvent peak.
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e The signals are integrated to determine the relative ratios of the different protons in the
molecule.

Structural Comparison of Adipate Esters

The following diagram illustrates the structural relationship between the three compared
adipate esters, highlighting the differing ester functionalities that lead to variations in their
respective *H NMR spectra.
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Caption: Structural relationship of adipate esters.
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[https://www.benchchem.com/product/b8138605#1h-nmr-chemical-shift-assignments-for-tert-
butyl-methyl-adipate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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